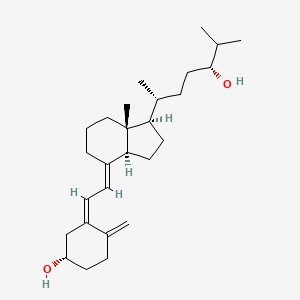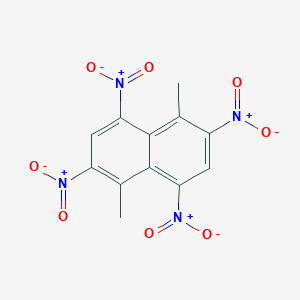
1,5-Dimethyl-2,4,6,8-tetranitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-2,4,6,8-tetranitronaphthalene is a nitroaromatic compound with the molecular formula C12H8N4O8. It is known for its energetic properties and is used in various scientific and industrial applications. The compound is characterized by the presence of four nitro groups (-NO2) and two methyl groups (-CH3) attached to a naphthalene ring, making it a highly nitrated and methylated derivative of naphthalene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-2,4,6,8-tetranitronaphthalene typically involves the nitration of 1,5-dimethylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous nitration process where 1,5-dimethylnaphthalene is fed into a reactor containing a nitrating mixture. The reaction conditions, such as temperature, concentration of nitrating agents, and reaction time, are carefully controlled to optimize yield and purity. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-2,4,6,8-tetranitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids (-COOH) using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 1,5-Diamino-2,4,6,8-tetranitronaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,5-Dimethyl-2,4,6,8-tetracarboxynaphthalene.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-2,4,6,8-tetranitronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nitroaromatic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of explosives and propellants due to its high energy content.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-2,4,6,8-tetranitronaphthalene involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the disruption of cellular processes and the induction of oxidative stress. The compound’s energetic properties are attributed to the release of a large amount of energy during the decomposition of its nitro groups.
Comparación Con Compuestos Similares
1,5-Dimethyl-2,4,6,8-tetranitronaphthalene can be compared with other nitroaromatic compounds such as:
1,3,5,7-Tetranitronaphthalene: Similar in structure but lacks the methyl groups, making it less sterically hindered.
1,4,5,8-Tetranitronaphthalene: Another isomer with different positions of nitro groups, affecting its reactivity and properties.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with three nitro groups and a methyl group, used as a benchmark for energetic materials.
The uniqueness of this compound lies in its combination of high nitration and methylation, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
54558-97-3 |
|---|---|
Fórmula molecular |
C12H8N4O8 |
Peso molecular |
336.21 g/mol |
Nombre IUPAC |
1,5-dimethyl-2,4,6,8-tetranitronaphthalene |
InChI |
InChI=1S/C12H8N4O8/c1-5-7(13(17)18)3-10(16(23)24)12-6(2)8(14(19)20)4-9(11(5)12)15(21)22/h3-4H,1-2H3 |
Clave InChI |
WGFQEXNBQRJKJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(=C(C2=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



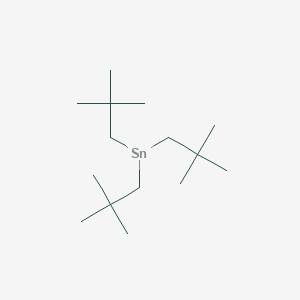
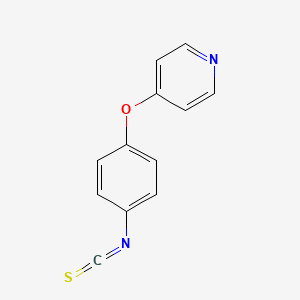
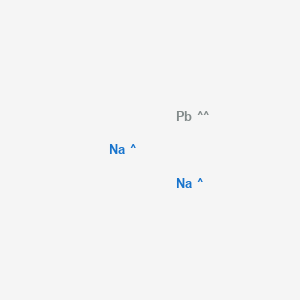

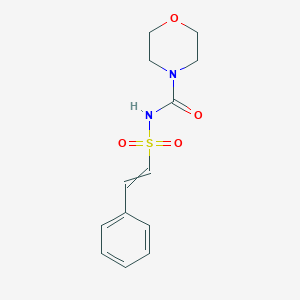

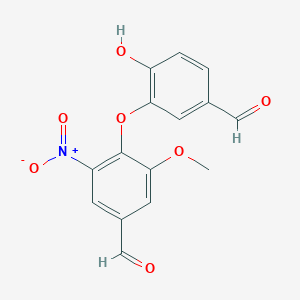
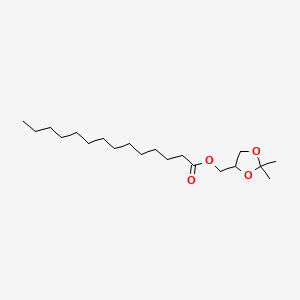


![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
